molecular formula C13H11ClN4 B7426541 6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine

6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine

Cat. No.: B7426541
M. Wt: 258.70 g/mol
InChI Key: PEHKFQAFBITRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyrazine ring substituted with a 6-chloro group and an indole moiety at the 2-amino position, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine typically involves the formation of the indole and pyrazine rings followed by their coupling. One common method involves the use of indole-7-carboxaldehyde and 6-chloropyrazin-2-amine as starting materials. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interfere with viral replication or bacterial cell wall synthesis, contributing to its antiviral and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine is unique due to the presence of both the indole and pyrazine rings, which confer distinct biological activities. The combination of these two moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

6-chloro-N-(1H-indol-7-ylmethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-11-7-15-8-12(18-11)17-6-10-3-1-2-9-4-5-16-13(9)10/h1-5,7-8,16H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHKFQAFBITRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNC3=CN=CC(=N3)Cl)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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